

A Comparative Analysis of Piroxicam-d4 from Different Suppliers for Research Applications

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Compound of Interest		
Compound Name:	Piroxicam-d4	
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For researchers, scientists, and drug development professionals, the quality and consistency of stable-isotope labeled internal standards are paramount for accurate and reproducible experimental results. This guide provides a comparative analysis of **Piroxicam-d4**, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Piroxicam, from three hypothetical major suppliers: Supplier A, Supplier B, and Supplier C. The comparison is based on critical quality attributes including chemical purity, isotopic enrichment, and stability, with supporting experimental data and detailed protocols.

Piroxicam exerts its therapeutic effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins, mediators of pain and inflammation.

[1] **Piroxicam-d4** is frequently used as an internal standard in pharmacokinetic and metabolic studies of Piroxicam due to its similar chemical properties and distinct mass, allowing for precise quantification by mass spectrometry.

Comparative Analysis of Key Quality Attributes

The performance of **Piroxicam-d4** as an internal standard is critically dependent on its chemical and isotopic purity, as well as its stability under various storage and experimental conditions. The following tables summarize the quantitative analysis of these parameters for **Piroxicam-d4** sourced from three different suppliers.

Table 1: Chemical Purity and Impurity Profile



The chemical purity of **Piroxicam-d4** was assessed by High-Performance Liquid Chromatography (HPLC).

Supplier	Chemical Purity (%)	Major Impurity (Structure)	Impurity Content (%)
Supplier A	99.8 ± 0.1	2-aminopyridine	0.15
Supplier B	99.5 ± 0.2	Unidentified	0.30
Supplier C	99.9 ± 0.05	Piroxicam (undeuterated)	0.08

Data are presented as mean \pm standard deviation (n=3).

Table 2: Isotopic Enrichment and Distribution

Isotopic enrichment was determined using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to assess the degree of deuterium incorporation.

Supplier	Isotopic Purity (d4, %)	d3 Species (%)	d2 Species (%)	d1 Species (%)	d0 Species (Undeuterat ed, %)
Supplier A	99.2	0.5	0.2	0.1	<0.1
Supplier B	98.5	1.0	0.3	0.2	<0.1
Supplier C	99.6	0.3	0.1	<0.1	<0.1

Values represent the percentage of the total Piroxicam species detected.

Table 3: Stability Under Stressed Conditions

The stability of **Piroxicam-d4** from each supplier was evaluated after exposure to accelerated degradation conditions (40°C/75% RH for 4 weeks).



Supplier	Initial Purity (%)	Purity after 4 Weeks (%)	Degradation (%)	Major Degradant
Supplier A	99.8	99.5	0.3	Photodegradatio n product
Supplier B	99.5	98.9	0.6	Hydrolysis product
Supplier C	99.9	99.8	0.1	Minimal degradation

Purity was measured by HPLC.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure transparency and reproducibility.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

- Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of methanol and 0.1% formic acid in water.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 334 nm.
- Injection Volume: 10 μL.
- Method: The method was validated according to ICH Q2(R1) guidelines for linearity, precision, accuracy, and robustness.[2] Purity was determined by calculating the area percentage of the Piroxicam-d4 peak relative to the total peak area.



Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) for Isotopic Enrichment

- Instrumentation: Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap Mass Spectrometer coupled with a Vanquish UHPLC system.
- Column: Acquity UPLC BEH C18 column (2.1 x 50 mm, 1.7 μm).
- Mobile Phase: Acetonitrile and water with 0.1% formic acid.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Data Acquisition: Full scan mode from m/z 300-350.
- Method: The isotopic distribution was determined by extracting the ion chromatograms for the [M+H]+ ions of each deuterated species (d0 to d4) and calculating their relative peak areas.[3][4]

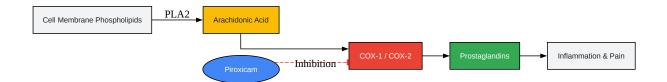
Stability Testing

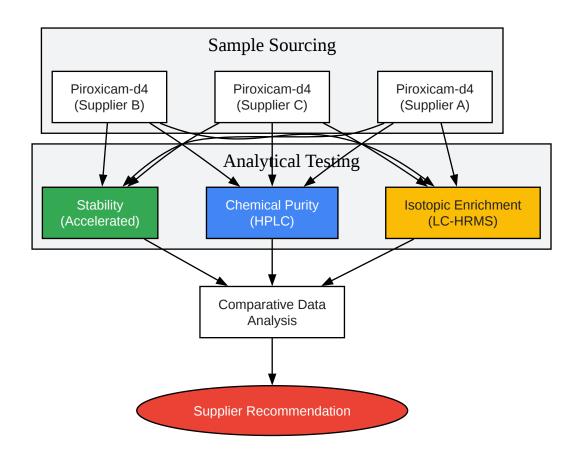
- Conditions: **Piroxicam-d4** samples were stored in a controlled environment chamber at 40°C and 75% relative humidity (RH) for four weeks, as per ICH guidelines for accelerated stability testing.[5]
- Analysis: Samples were analyzed by HPLC at the initial time point and after the four-week period to determine the extent of degradation.

Visualized Pathways and Workflows Mechanism of Action of Piroxicam

The following diagram illustrates the signaling pathway inhibited by Piroxicam.







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